molecular formula C7H3BrClF3O3S B066162 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride CAS No. 175278-14-5

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride

Cat. No.: B066162
CAS No.: 175278-14-5
M. Wt: 339.51 g/mol
InChI Key: ZZCIRIWJHAZTIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride typically involves the reaction of 4-Bromo-2-(Trifluoromethoxy)Benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

4-Bromo-2-(Trifluoromethoxy)Benzene+Chlorosulfonic Acid4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride\text{4-Bromo-2-(Trifluoromethoxy)Benzene} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} 4-Bromo-2-(Trifluoromethoxy)Benzene+Chlorosulfonic Acid→4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been utilized in the design of small molecules targeting cancer cells. For instance, it has been incorporated into the synthesis of TASIN analogs, which demonstrate selective cytotoxicity against colon cancer cell lines with specific mutations (e.g., KRAS, APC). Studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in cancer treatment .

2. Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive molecules. It has been used to create derivatives that exhibit enhanced biological activity, such as improved antiproliferative effects against specific cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can significantly affect the potency and selectivity of the resulting compounds .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound is employed as a reagent for the functionalization of polymers. Its ability to introduce sulfonyl chloride groups into polymer backbones enhances the material properties, such as thermal stability and mechanical strength. These modifications are crucial for developing advanced materials used in coatings and adhesives .

2. Synthesis of Functionalized Surfaces

The compound is also used to create functionalized surfaces in nanotechnology and materials science. By attaching this sulfonyl chloride to surfaces, researchers can develop materials with specific chemical functionalities, enabling applications in sensors and catalysis .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistrySynthesis of TASIN analogs
Anticancer activity against colon cancer
Material ScienceFunctionalization of polymers
Creation of functionalized surfaces

Table 2: Structure-Activity Relationship (SAR) Insights

Compound ModificationEffect on ActivityReference
Para-substitutionEnhanced potency
Electron-withdrawing groupsReduced antiproliferative activity
Alkoxy substituentsVariable effects on potency

Case Studies

Case Study 1: TASIN Analog Development

In a study focused on developing TASIN analogs, researchers synthesized a series of compounds based on this compound. These compounds were tested against various human colon cancer cell lines, demonstrating selective toxicity towards cells with APC mutations while sparing normal cells. The findings suggest that this compound can be a lead structure for developing new anticancer agents .

Case Study 2: Polymer Functionalization

Another study highlighted the use of this sulfonyl chloride in modifying polymer surfaces to improve adhesion properties. By incorporating the compound into polymer matrices, researchers achieved significant enhancements in mechanical properties and thermal stability, making these materials suitable for high-performance applications in various industries .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and versatility in synthetic applications

Biological Activity

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a sulfonyl chloride group, which is known to enhance reactivity and facilitate further chemical modifications, making it a valuable scaffold for drug development.

The molecular formula of this compound is C7H3BrClF3O3SC_7H_3BrClF_3O_3S, with a molecular weight of approximately 339.51 g/mol. The compound typically has a melting point range of 54–58 °C and exhibits significant lipophilicity due to the trifluoromethoxy group, which may influence its biological interactions and pharmacokinetics.

PropertyValue
Molecular FormulaC7H3BrClF3O3SC_7H_3BrClF_3O_3S
Molecular Weight339.51 g/mol
Melting Point54–58 °C
Density1.85 g/mL

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to act as potent inhibitors or modulators of specific enzymes and receptors, particularly in the context of cancer therapy and neuropharmacology.

Target Enzymes and Pathways

  • Serotonergic Pathway : Compounds with similar structures have been identified as serotonergic releasing agents, potentially influencing mood regulation and neurochemical balance.
  • Cancer Cell Lines : Research indicates that sulfonyl chlorides can exhibit selective cytotoxicity against cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .

Research Findings

Recent studies have investigated the structure-activity relationships (SAR) of related compounds, providing insights into how modifications to the sulfonyl group affect biological potency. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced antiproliferative activity in various cancer models .

Case Studies :

  • Antiproliferative Activity : In vitro studies demonstrated that modifications to the aryl sulfonamide moiety significantly influenced the antiproliferative effects against colon cancer cell lines. Compounds with strong electron-withdrawing substituents exhibited increased potency (IC50 values in the nanomolar range) .
    Compound IDIC50 (nM)Comments
    TASIN-125Potent against APC-truncated cells
    TASIN-29.1Reduced activity with larger groups
  • Neuroprotective Effects : Similar analogs have shown promise in protecting dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCIRIWJHAZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371350
Record name 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-14-5
Record name 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethoxy)benzene sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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